molecular formula C7H16ClNO B6276485 N-methyloxepan-4-amine hydrochloride CAS No. 2763750-64-5

N-methyloxepan-4-amine hydrochloride

Cat. No.: B6276485
CAS No.: 2763750-64-5
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyloxepan-4-amine hydrochloride is a cyclic amine hydrochloride featuring a seven-membered oxepane ring with a methyl group attached to the nitrogen at the 4-position. This structure confers unique physicochemical properties, including enhanced water solubility and stability typical of hydrochloride salts. This process includes catalytic hydrogenation with palladium hydroxide on carbon to remove protecting groups (e.g., benzyl groups), followed by acidification with methanolic HCl to yield the hydrochloride salt . Such methods are common in the preparation of amine hydrochlorides for pharmaceutical applications.

Properties

CAS No.

2763750-64-5

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyloxepan-4-amine hydrochloride typically involves the reaction of oxepan-4-amine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base to facilitate the methylation process . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyloxepan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyloxepan-4-amine N-oxide, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

N-methyloxepan-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyloxepan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Amine Hydrochlorides

Compound Name Core Structure Key Substituents/Features Reference
N-Methyloxepan-4-amine HCl Seven-membered oxepane ring N-methyl, cyclic ether backbone -
Tapentadol HCl Benzene-phenol hybrid Phenol, dimethylaminoethyl chain
Memantine HCl Adamantane framework Bulky tricyclic structure, dimethylamino
Chlorphenoxamine HCl Diphenhydramine analog Diphenylmethoxyethylamine
Dosulepin HCl Tricyclic dibenzothiepine Sulfur-containing fused rings
Fluoxetine HCl Aryloxypropylamine Trifluoromethylphenoxy group






Key Observations:

  • Functional Groups: The absence of aromatic rings (cf. tapentadol, fluoxetine) may reduce π-π stacking interactions, impacting solubility and receptor binding.

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